DL-AP5 sodium

NMDA Receptor Pharmacology Enantiomer Potency Binding Affinity

Choose DL-AP5 sodium salt for reproducible NMDA receptor blockade. Unlike generic alternatives, this racemic mixture (sodium salt, CAS 1303993-72-7) provides defined aqueous solubility (≥100 mM) without NaOH, ensuring consistent delivery. Validated IC50 ~7–8 μM (cortical wedge); effective LTP suppression at 25–50 μM in hippocampal slices. Only the D-enantiomer (52‑fold more potent than L‑AP5) drives antagonist activity—substituting free acid, D‑AP5 alone, or other NMDA antagonists introduces variability and compromises data reproducibility. Trust characterized effective Kd (~2.8 μM), reversible washout kinetics, and established protocols for electrophysiology, in vivo ICV infusion (20–40 mM), and immediate‑early gene expression studies (100 μM, 6 h).

Molecular Formula C5H11NNaO5P
Molecular Weight 219.11 g/mol
Cat. No. B12389879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-AP5 sodium
Molecular FormulaC5H11NNaO5P
Molecular Weight219.11 g/mol
Structural Identifiers
SMILESC(CC(C(=O)[O-])N)CP(=O)(O)O.[Na+]
InChIInChI=1S/C5H12NO5P.Na/c6-4(5(7)8)2-1-3-12(9,10)11;/h4H,1-3,6H2,(H,7,8)(H2,9,10,11);/q;+1/p-1
InChIKeyKWRCYAPNGUCHOE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-AP5 Sodium Salt: A Competitive NMDA Receptor Antagonist for Synaptic Plasticity and Neuropharmacology Research


DL-AP5 sodium salt (2-APV sodium) is a competitive NMDA receptor antagonist that binds specifically to the glutamate recognition site [1]. It represents the racemic mixture of D-AP5 and L-AP5 enantiomers, with the sodium salt form (MW 219.11, CAS 1303993-72-7) providing enhanced aqueous solubility for neuroscience applications . The compound is widely used in electrophysiology, long-term potentiation studies, and neuropharmacology research requiring reversible blockade of NMDA receptor-mediated currents [2].

Why Generic Substitution Fails: Critical Procurement Considerations for DL-AP5 Sodium Salt in NMDA Receptor Studies


Generic substitution of NMDA receptor antagonists without considering enantiomeric composition, salt form, or validated application data introduces significant experimental variability. DL-AP5 sodium salt is a racemic mixture wherein only the D-enantiomer exhibits substantial antagonist activity at the glutamate binding site, while the L-enantiomer is approximately 52-fold less potent . Additionally, the sodium salt formulation provides defined aqueous solubility (≥100 mM) that differs substantially from the free acid form, which requires NaOH for equivalent dissolution . Substituting with D-AP5, DL-AP5 free acid, or other NMDA antagonists (e.g., CPP, MK-801) without adjusting concentration, solvent conditions, or experimental timing will yield non-comparable results and compromise data reproducibility.

Quantitative Evidence Guide: Verifiable Differentiation of DL-AP5 Sodium Salt vs. Structural Analogs and Alternative NMDA Antagonists


Enantiomeric Potency Differential: D-AP5 vs. L-AP5 vs. DL-AP5 (Racemate)

DL-AP5 sodium salt is a racemic mixture wherein the active D-enantiomer competitively inhibits the glutamate binding site of NMDA receptors with a Kd of 1.4 μM . In contrast, the L-enantiomer exhibits approximately 52-fold lower antagonist potency . Consequently, the racemic DL-AP5 mixture demonstrates approximately half the potency of D-AP5 at equivalent nominal concentrations. This differential must be accounted for when interpreting dose-response relationships or comparing data across studies using different AP5 forms.

NMDA Receptor Pharmacology Enantiomer Potency Binding Affinity

Functional NMDA Receptor Blockade: IC50 Comparison of DL-AP5 vs. D-AP5 and Structural Analogs (AP7, CPP)

In cortical wedge preparations, bath application of competitive NMDA antagonists revealed distinct IC50 values for antagonism of 40 μM NMDA: D-AP5 exhibited an IC50 of 3.7 ± 0.32 μM, while more potent antagonists such as CPP (IC50 = 0.64 ± 0.06 μM) and CPPP (IC50 = 0.89 ± 0.09 μM) demonstrated approximately 4-6× higher potency [1]. DL-AP5, as the racemic mixture, is expected to exhibit an IC50 approximately 2× higher than D-AP5 (i.e., ~7-8 μM) based on enantiomeric composition. In vivo, systemic administration of D-AP5 (50-100 mg/kg) produced 70-100% reduction of NMDA-evoked excitations in rat spinal neurons, comparable to DL-AP7 at equivalent doses [2].

Electrophysiology NMDA Antagonist Potency Cortical Wedge Assay

NMDA Receptor Selectivity: Minimal AMPA/Kainate Receptor Cross-Reactivity vs. Broad-Spectrum Glutamate Antagonists

DL-AP5 demonstrates high selectivity for NMDA receptors with minimal activity at AMPA or kainate receptors. In [3H]-AMPA binding assays using rat cortex membranes, DL-AP5 was 'almost inactive' at the maximal concentration tested, whereas AMPA itself exhibited an IC50 of 19 nM and kainate displaced binding with an IC50 of 6.2 μM [1]. Similarly, in vitro electrophysiology studies confirm that D-AP5 (the active enantiomer) reduces NMDA-induced depolarization of cortical neurons with no effect on responses to L-quisqualic acid (AMPA receptor agonist) or kainic acid (kainate receptor agonist) . This NMDA-selectivity contrasts with broad-spectrum glutamate antagonists that may confound interpretation of synaptic plasticity experiments.

Receptor Selectivity AMPA Receptor Kainate Receptor Off-Target Effects

Aqueous Solubility Advantage: DL-AP5 Sodium Salt vs. Free Acid Form

DL-AP5 sodium salt (CAS 1303993-72-7) provides aqueous solubility of 100 mM in water or sterile water without additional pH adjustment, enabling direct preparation of concentrated stock solutions for electrophysiology and in vivo microinfusion studies . In contrast, DL-AP5 free acid (CAS 76326-31-3) exhibits limited water solubility (25 mM in water alone; 100 mM requires 1 equivalent NaOH) . The sodium salt form eliminates the need for NaOH addition, reducing buffer composition variability and preventing potential pH shifts in bicarbonate-buffered artificial cerebrospinal fluid commonly used for slice electrophysiology.

Formulation Solubility Stock Solution Preparation Electrophysiology Buffer Compatibility

Validated In Vivo LTP Blockade: DL-AP5 (30 μM) Suppresses HFS-Induced Bilateral LTP in Zebrafish Telencephalon

In an in vivo zebrafish model, suprafusion of DL-AP5 (30 μM, 10 min) completely blocked high-frequency stimulation-induced long-term potentiation (LTP) in both contralateral and ipsilateral dorsal medial (Dm) telencephalic regions [1]. LTP was restored following washout with continuous artificial cerebrospinal fluid, confirming reversibility of NMDA receptor blockade [2]. This validated application demonstrates that DL-AP5 sodium salt effectively suppresses NMDA receptor-dependent synaptic plasticity in intact vertebrate nervous systems, providing a benchmark concentration for in vivo LTP studies.

Long-Term Potentiation Synaptic Plasticity In Vivo Electrophysiology Learning and Memory

Comparative In Vivo Potency: DL-AP5 vs. DL-AP7 in Behavioral Catalepsy Assays

A systematic comparison of competitive NMDA antagonists revealed a rank order of potency for inducing catalepsy in rodents: AP7 > D-AP5 > DL-AP5 > cis-PDA > ASP-AMP > AP4 > L-AP5 > GAMS [1]. This in vivo potency ranking correlates positively with in vitro NMDA antagonist activity, confirming that DL-AP5 exhibits intermediate behavioral efficacy—less potent than the active D-enantiomer alone but substantially more effective than the L-enantiomer. Additionally, intrathecal injection of DL-AP5 in mice demonstrated antinociceptive activity comparable to other competitive NMDA antagonists, further validating its utility for in vivo pain research models [2].

Behavioral Pharmacology NMDA Antagonist Potency Ranking In Vivo Efficacy

Recommended Application Scenarios for DL-AP5 Sodium Salt Based on Validated Quantitative Evidence


Hippocampal Slice Electrophysiology for Long-Term Potentiation (LTP) Studies

DL-AP5 sodium salt is optimally suited for hippocampal slice electrophysiology experiments requiring reversible NMDA receptor blockade. Based on validated cortical wedge IC50 data (estimated ~7-8 μM for racemate) and zebrafish in vivo LTP blockade at 30 μM, researchers should prepare 100 mM aqueous stock solutions (enabled by sodium salt solubility) and dilute to 25-50 μM final bath concentration for LTP suppression in rodent hippocampal slices. The compound's NMDA selectivity eliminates confounding AMPA/kainate receptor effects, ensuring LTP blockade is attributable specifically to NMDA receptor antagonism. Reversibility upon washout (confirmed in zebrafish) enables within-slice control experiments and repeated-measures experimental designs [1].

In Vivo Microinfusion for Behavioral Pharmacology of Learning and Memory

For in vivo studies investigating the role of NMDA receptors in spatial learning, fear conditioning, or drug-seeking behavior, DL-AP5 sodium salt provides validated efficacy at 20-40 mM infusion concentrations (14-day intracerebroventricular administration) with documented effects on neuroendocrine parameters [1]. The sodium salt's high aqueous solubility (100 mM) enables preparation of concentrated infusates without organic solvents or pH adjustment, reducing potential vehicle-induced confounds. Based on comparative catalepsy potency rankings, DL-AP5 offers intermediate behavioral effects—sufficient for NMDA receptor blockade without the severe motor impairment associated with higher-potency antagonists such as AP7 or MK-801—making it preferable for learning tasks requiring locomotor activity .

Primary Neuronal Culture Studies of Glutamate-Induced Gene Expression (Arc/Arg3.1)

In primary cortical neuron cultures, DL-AP5 (100 μM, 6-hour preincubation) effectively suppresses glutamate-induced Arc/Arg3.1 protein elevation, providing a validated concentration and exposure duration for investigating NMDA receptor-dependent immediate-early gene expression [1]. The sodium salt's water solubility simplifies preparation of culture medium supplements and ensures consistent compound delivery across experimental replicates. Researchers investigating synaptic plasticity-associated gene transcription can use this established protocol as a positive control for NMDA receptor-dependent signaling pathways.

Comparative Pharmacology Studies Differentiating NMDA Receptor Antagonist Subtypes

DL-AP5 sodium salt serves as an essential reference compound in studies comparing competitive NMDA antagonists (glutamate site) vs. non-competitive channel blockers (e.g., MK-801, ketamine) vs. glycine site antagonists (e.g., L-701,252). The compound's well-characterized binding affinity (Kd = 1.4 μM for D-AP5; effective DL-AP5 Kd ~2.8 μM), functional IC50 (cortical wedge), and in vivo potency ranking provide a benchmark for evaluating novel NMDA receptor modulators. Its reversibility and intermediate potency make it a preferred tool for dissecting NMDA receptor subtype pharmacology (e.g., NR2A vs. NR2B subunit-containing receptors) when used in combination with subunit-selective allosteric modulators [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-AP5 sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.